molecular formula C22H28N4OS B2570596 3-(Tert-butyl)-6-(((cyclohexylamino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one CAS No. 1024523-18-9

3-(Tert-butyl)-6-(((cyclohexylamino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one

Katalognummer: B2570596
CAS-Nummer: 1024523-18-9
Molekulargewicht: 396.55
InChI-Schlüssel: NJIHPWLRXGCODW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the indeno-pyrazol-one family, characterized by a fused bicyclic core with pyrazolone and indene moieties. The cyclohexylamino-thioxomethylamino substituent at position 6 introduces hydrogen-bonding and hydrophobic interactions, critical for molecular recognition in enzyme inhibition or receptor modulation . While direct pharmacological data for this compound are scarce, structurally related analogs (e.g., kinase inhibitors) suggest applications in targeting protein kinases or metabolic enzymes .

Eigenschaften

IUPAC Name

1-(3-tert-butyl-1-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)-3-cyclohexylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4OS/c1-22(2,3)20-17-18(26(4)25-20)15-11-10-14(12-16(15)19(17)27)24-21(28)23-13-8-6-5-7-9-13/h10-13H,5-9H2,1-4H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIHPWLRXGCODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C2=C1C(=O)C3=C2C=CC(=C3)NC(=S)NC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(Tert-butyl)-6-(((cyclohexylamino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structure suggests a variety of biological activities, particularly in the realms of anti-inflammatory and anticancer properties.

  • Molecular Formula : C22H28N4OS
  • Molecular Weight : 396.55 g/mol
  • CAS Number : 1024523-18-9

Biological Activity Overview

Recent studies have highlighted the biological activities associated with pyrazole derivatives, including those similar to this compound. Pyrazole compounds have been noted for their broad spectrum of biological activities, such as:

  • Anti-inflammatory effects
  • Anticancer properties
  • Antimicrobial activity

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, celecoxib, a well-known pyrazole derivative, is used clinically for its anti-inflammatory effects. Similar mechanisms may be expected from this compound, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

A review by Ray et al. (2022) discusses the synthesis of various pyrazoline derivatives for anticancer applications, indicating a growing interest in this class of compounds for drug discovery . The structural complexity of this compound may enhance its interaction with biological targets involved in cancer progression.

Case Studies

  • In Vitro Studies : Preliminary studies on similar pyrazole compounds have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines .
  • In Vivo Models : Animal models treated with pyrazole derivatives exhibited reduced tumor growth rates and improved survival rates compared to control groups .

Data Tables

PropertyValue
Molecular FormulaC22H28N4OS
Molecular Weight396.55 g/mol
CAS Number1024523-18-9
Biological ActivityObservations
Anti-inflammatoryInhibition of COX enzymes
AnticancerReduced cell proliferation
AntimicrobialPotential activity against bacteria

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Functional Groups

The table below summarizes key structural differences and similarities:

Compound Name Molecular Formula Molecular Weight Substituents Biological Activity (Inferred) Reference
3-(tert-butyl)-2-phenylindeno[3,2-c]pyrazol-4-one C20H18N2O 302.38 Phenyl at position 2 Unknown; used in crystallography studies
3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one Not provided ~400 (estimated) Trifluoromethyl-pyridyl at position 1 Likely kinase inhibitor
(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide C27H38N4OS 466.68 Cyclohexylamino-thioxomethyl group; diphenylmethylamide Probable enzyme modulator
3-(tert-butyl)indeno[1,2-c]pyrazol-4(2H)-one C14H14N2O 226.27 Simpler tert-butyl substituent; no thioxomethyl or cyclohexylamino groups Base structure for derivatization
Key Observations:
  • Steric Effects : The tert-butyl group is conserved across analogs, suggesting its role in stabilizing hydrophobic pockets .
  • Thioxomethylamino vs. Phenyl Groups: The cyclohexylamino-thioxomethylamino group in the target compound may enhance solubility compared to phenyl-substituted analogs, which are more lipophilic .
  • Trifluoromethyl-Pyridyl Substitution : The trifluoromethyl group in ’s compound likely increases metabolic stability and binding affinity via halogen bonding .
Solubility and Reactivity:
  • The thioxomethylamino group in the target compound introduces sulfur, which may participate in disulfide bond formation or metal coordination, unlike the purely hydrocarbon-based phenyl or tert-butyl groups in simpler analogs .
  • The cyclohexylamino moiety’s conformational flexibility could improve target engagement compared to rigid aromatic substituents .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(tert-butyl)-6-(((cyclohexylamino)thioxomethyl)amino)-1-methylindeno[2,3-d]pyrazol-4-one in laboratory settings?

  • Methodological Answer : Follow strict PPE guidelines, including NIOSH/MSHA-certified respirators for dust control, chemically resistant gloves (e.g., nitrile), and safety goggles. Ensure mechanical ventilation (e.g., fume hoods) and access to emergency showers/eyewash stations. Avoid contact with strong oxidizers and dispose of waste via incineration in a chemical furnace with afterburners .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Use HPLC with a C18 reverse-phase column (e.g., 5 µm particle size) and UV detection at 254 nm for purity analysis. Confirm structural integrity via FTIR (focusing on thiourea C=S stretches near 1200–1250 cm⁻¹) and LC-MS (to detect molecular ion peaks matching the theoretical mass of 429.5 g/mol) .

Q. What experimental conditions are critical for synthesizing this compound?

  • Methodological Answer : Optimize cyclocondensation reactions by maintaining anhydrous conditions (e.g., using molecular sieves) and temperatures between 80–100°C. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify intermediates via column chromatography with gradient elution .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s synthetic pathway?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways. Use cheminformatics tools to analyze substituent effects on reaction yields and byproduct formation. Validate predictions with small-scale parallel experiments .

Q. What strategies resolve contradictions in reported pharmacological activity data for structurally similar indenopyrazolones?

  • Methodological Answer : Conduct dose-response assays (e.g., IC₅₀ comparisons) across multiple cell lines to assess specificity. Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays). Analyze discrepancies through molecular dynamics simulations to identify conformational dependencies .

Q. How can researchers assess the compound’s stability under varying storage and reaction conditions?

  • Methodological Answer : Perform accelerated stability studies using TGA (10°C/min heating rate in N₂ atmosphere) to detect decomposition thresholds. Monitor hydrolytic stability via pH-varied HPLC (e.g., pH 1–13 buffers at 37°C). For photostability, expose samples to UV light (320–400 nm) and track degradation products .

Q. What methodologies are suitable for studying interactions between this compound and biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (KD, kon/koff). Complement with in silico docking (AutoDock Vina) to map binding poses. Validate findings with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported solubility or crystallinity data for this compound?

  • Methodological Answer : Standardize solvent systems (e.g., DMSO for solubility assays) and document crystallization conditions (e.g., slow evaporation vs. diffusion). Use PXRD to compare crystal forms and DSC to identify polymorphic transitions. Replicate experiments in triplicate with independent synthetic batches .

Q. What statistical approaches are recommended for validating experimental results in structure-activity relationship (SAR) studies?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, H-bond donors) with activity. Use bootstrapping to estimate confidence intervals for SAR trends. Report effect sizes and p-values adjusted for multiple comparisons .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.